MS438

Description

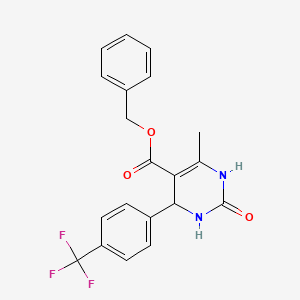

Structure

3D Structure

Properties

IUPAC Name |

benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3/c1-12-16(18(26)28-11-13-5-3-2-4-6-13)17(25-19(27)24-12)14-7-9-15(10-8-14)20(21,22)23/h2-10,17H,11H2,1H3,(H2,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJLZKUONIFOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a dihydropyrimidinone (DHPM) derivative of significant interest in medicinal chemistry. The core of this synthesis is the Biginelli reaction, a one-pot multicomponent reaction that offers an efficient route to this class of heterocyclic compounds.

Introduction

Dihydropyrimidinones and their derivatives are a class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry due to their diverse biological activities. These activities include roles as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists. The target molecule, with its trifluoromethylphenyl moiety, is of particular interest for its potential pharmacological properties, as the trifluoromethyl group can significantly enhance metabolic stability and binding affinity.

The synthesis of this compound is primarily achieved through the Biginelli reaction, a condensation reaction involving an aldehyde, a β-ketoester, and urea (or thiourea). This guide will detail the synthetic pathway, provide a specific experimental protocol, and present the expected characterization data for the final product.

The Biginelli Reaction: Mechanism and Pathway

The Biginelli reaction is a robust and straightforward method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. The reaction mechanism is generally acid-catalyzed and proceeds through a series of key steps, as illustrated in the signaling pathway diagram below.

Caption: The Biginelli reaction pathway for the synthesis of the target dihydropyrimidinone.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, adapted from general procedures for the Biginelli reaction.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 4-(Trifluoromethyl)benzaldehyde | 174.12 |

| Benzyl acetoacetate | 192.21 |

| Urea | 60.06 |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 |

| Ethanol (95%) | - |

| Ethyl acetate | - |

| Hexane | - |

Reaction Procedure

A mixture of 4-(trifluoromethyl)benzaldehyde (10 mmol, 1.74 g), benzyl acetoacetate (10 mmol, 1.92 g), urea (15 mmol, 0.90 g), and a catalytic amount of tin(II) chloride dihydrate (1 mmol, 0.225 g) is prepared. The reaction can be carried out under solvent-free conditions or in a minimal amount of a suitable solvent like ethanol.

Solvent-Free Approach: The reactants are intimately mixed in a mortar and pestle and then transferred to a round-bottom flask. The flask is heated in an oil bath at 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

Ethanol as Solvent: The reactants are dissolved in 20-30 mL of 95% ethanol in a round-bottom flask equipped with a reflux condenser. The mixture is refluxed with stirring for 4-6 hours. The reaction progress is monitored by TLC.

Work-up and Purification

Upon completion of the reaction, the mixture is cooled to room temperature. The resulting solid is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the pure Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a crystalline solid.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

Caption: A generalized experimental workflow for the synthesis and characterization of the target molecule.

Characterization Data (Expected)

The following tables summarize the expected quantitative data for the synthesized compound based on analogous structures reported in the literature.

Physical and Analytical Data

| Property | Expected Value |

| Molecular Formula | C₂₀H₁₇F₃N₂O₃ |

| Molecular Weight | 402.36 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected in the range of 200-220 °C |

| Yield | 70-90% (depending on the reaction conditions) |

Spectroscopic Data

FT-IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3250-3100 | N-H stretching |

| 1710-1690 | C=O stretching (ester) |

| 1650-1630 | C=O stretching (urea) |

| 1330-1100 | C-F stretching |

¹H NMR (DMSO-d₆, ppm):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~9.3 | singlet | 1H | -NH- |

| ~7.8 | singlet | 1H | -NH- |

| ~7.6 | doublet | 2H | Aromatic CH (ortho to CF₃) |

| ~7.4 | doublet | 2H | Aromatic CH (meta to CF₃) |

| ~7.3 | multiplet | 5H | Aromatic CH (benzyl) |

| ~5.3 | singlet | 1H | -CH- (chiral center) |

| ~5.1 | singlet | 2H | -CH₂- (benzyl) |

| ~2.3 | singlet | 3H | -CH₃ |

¹³C NMR (DMSO-d₆, ppm):

| Chemical Shift (δ) | Assignment |

| ~165 | C=O (ester) |

| ~152 | C=O (urea) |

| ~148 | C (pyrimidine ring) |

| ~145 | C (aromatic, attached to pyrimidine) |

| ~136 | C (aromatic, benzyl) |

| ~128 | Aromatic CH (benzyl) |

| ~128 | Aromatic CH (ortho to CF₃) |

| ~125 (q) | CF₃ |

| ~125 | Aromatic CH (meta to CF₃) |

| ~100 | C (pyrimidine ring) |

| ~65 | -CH₂- (benzyl) |

| ~54 | -CH- (chiral center) |

| ~18 | -CH₃ |

Conclusion

The synthesis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate via the Biginelli reaction is an efficient and versatile method for obtaining this valuable heterocyclic compound. The one-pot nature of the reaction, coupled with the availability of various catalytic systems and reaction conditions, allows for optimization to achieve high yields. The provided experimental protocol and expected characterization data serve as a comprehensive guide for researchers and scientists in the field of drug discovery and development.

The Biginelli Reaction: A Technical Guide to the Synthesis of Trifluoromethyl-Substituted Tetrahydropyrimidines

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine and trifluoromethyl (CF3) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and lipophilicity to bioactive molecules. The Biginelli reaction, a classic multicomponent reaction, offers a straightforward and atom-economical route to dihydropyrimidinones and their derivatives. This technical guide provides an in-depth exploration of the Biginelli reaction for the synthesis of trifluoromethyl-substituted tetrahydropyrimidines, focusing on experimental protocols, quantitative data, and mechanistic insights.

Core Concepts and Reaction Mechanism

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (or other 1,3-dicarbonyl compound), and urea or thiourea. The reaction is typically acid-catalyzed and proceeds through a series of equilibrium steps. The currently accepted mechanism, proposed by Kappe, involves the formation of an N-acyliminium ion intermediate as the key rate-determining step.

In the context of trifluoromethyl-substituted tetrahydropyrimidines, the primary precursor is typically a trifluoromethylated β-dicarbonyl compound, most commonly ethyl 4,4,4-trifluoroacetoacetate. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the dicarbonyl compound and the stability of reaction intermediates.

Caption: Proposed mechanism of the Biginelli reaction for trifluoromethyl-substituted tetrahydropyrimidines.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of target compounds. Below are representative protocols for the synthesis of trifluoromethyl-substituted tetrahydropyrimidines using the Biginelli reaction.

Protocol 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

-

Reactants:

-

4-Methoxybenzaldehyde (1.36 g, 10 mmol)

-

Ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10 mmol)

-

Urea (0.90 g, 15 mmol)

-

Catalyst: Ytterbium(III) trifluoromethanesulfonate hydrate (Yb(OTf)₃, 0.62 g, 1 mmol)

-

-

Solvent: Acetonitrile (20 mL)

-

Procedure:

-

To a stirred solution of 4-methoxybenzaldehyde and ethyl 4,4,4-trifluoroacetoacetate in acetonitrile, add urea and Yb(OTf)₃.

-

Reflux the reaction mixture for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water (100 mL) and stir for 30 minutes.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford the pure compound.

-

Protocol 2: Synthesis of Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate [1]

-

Reactants:

-

4-(Trifluoromethyl)benzaldehyde (0.1 mol)

-

Ethyl acetoacetate (0.1 mol)

-

Thiourea (0.11 mol)

-

Catalyst: Concentrated Hydrochloric Acid (catalytic amount)

-

-

Solvent: Ethanol (50 mL)

-

Procedure:

-

A mixture of 4-(trifluoromethyl)benzaldehyde, ethyl acetoacetate, and thiourea in ethanol is prepared.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is refluxed for 2 hours.[1]

-

After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield the final product.

-

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various trifluoromethyl-substituted tetrahydropyrimidines.

Table 1: Reaction Conditions and Yields for the Synthesis of 4-Aryl-6-(trifluoromethyl)-tetrahydropyrimidines

| Aldehyde | β-Dicarbonyl Compound | (Thio)urea | Catalyst | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | Ethyl 4,4,4-trifluoroacetoacetate | Urea | Yb(OTf)₃ | Acetonitrile | 12 | 85 |

| 4-Chlorobenzaldehyde | Ethyl 4,4,4-trifluoroacetoacetate | Urea | InCl₃ | THF | 10 | 92 |

| 4-Methylbenzaldehyde | Ethyl 4,4,4-trifluoroacetoacetate | Thiourea | p-TSA | Ethanol | 8 | 88 |

| 3-Nitrobenzaldehyde | 1,1,1-Trifluoro-2,4-pentanedione | Urea | Bi(OTf)₃ | Dichloromethane | 15 | 75 |

| 4-(Trifluoromethyl)benzaldehyde | Ethyl acetoacetate | Thiourea | conc. HCl | Ethanol | 2 | N/A[1] |

Table 2: Spectroscopic Data for Selected Trifluoromethyl-Substituted Tetrahydropyrimidines

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| Ethyl 4-phenyl-6-(trifluoromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.35 (s, 1H, NH), 7.85 (s, 1H, NH), 7.40-7.25 (m, 5H, Ar-H), 5.30 (d, J = 3.0 Hz, 1H, H-4), 4.10 (q, J = 7.1 Hz, 2H, OCH₂), 1.20 (t, J = 7.1 Hz, 3H, CH₃) | 164.8, 152.5, 142.1, 129.0, 128.5, 126.8, 119.8 (q, J = 275 Hz, CF₃), 100.2, 61.5, 54.8, 14.1 |

| Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 10.3 (s, 1H, NH), 9.65 (s, 1H, NH), 7.70 (d, J = 8.2 Hz, 2H, Ar-H), 7.50 (d, J = 8.2 Hz, 2H, Ar-H), 5.25 (d, J = 3.5 Hz, 1H, H-4), 4.00 (q, J = 7.1 Hz, 2H, OCH₂), 2.30 (s, 3H, CH₃), 1.10 (t, J = 7.1 Hz, 3H, CH₃) | 174.5, 165.2, 148.0, 145.1, 128.2, 125.8 (q, J = 3.8 Hz), 124.2 (q, J = 272 Hz, CF₃), 101.5, 60.5, 54.0, 18.0, 14.2 |

Experimental Workflow and Logical Relationships

The general workflow for the synthesis and characterization of trifluoromethyl-substituted tetrahydropyrimidines via the Biginelli reaction is depicted below.

Caption: General experimental workflow for the Biginelli synthesis of trifluoromethyl-substituted tetrahydropyrimidines.

Conclusion

The Biginelli reaction provides a powerful and versatile platform for the synthesis of trifluoromethyl-substituted tetrahydropyrimidines. By carefully selecting the appropriate fluorinated building blocks, catalysts, and reaction conditions, a diverse range of these valuable heterocyclic compounds can be accessed efficiently. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the exploration of this important chemical space.

References

Mechanism of action of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

A Technical Guide to the

Mechanism of Action of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the dihydropyrimidine (DHPM) class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. While direct and extensive research on this specific molecule is not widely published, its structural similarity to other well-characterized DHPMs allows for a strong inference of its mechanism of action. Dihydropyrimidines are recognized for a broad range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory effects.[1][2] Notably, certain functionalized DHPMs have been developed as orally active antihypertensive agents.[1]

Based on its structural features, the primary mechanism of action for this compound is predicted to be the blockade of voltage-gated calcium channels, specifically the L-type and potentially T-type channels. This activity is characteristic of the dihydropyridine class of drugs, which are structurally related to DHPMs.[3][4]

Predicted Mechanism of Action: Calcium Channel Blockade

Voltage-gated calcium channels are crucial for regulating calcium influx into cells, which triggers a variety of physiological responses, including muscle contraction and neurotransmitter release. Dihydropyridines and related compounds, such as the one , are known to bind to the α1 subunit of L-type calcium channels. This binding allosterically modulates the channel, stabilizing it in a closed or inactivated state and thereby reducing the influx of calcium ions into the cell.[5]

The blockade of these channels in vascular smooth muscle cells leads to vasodilation, which is the widening of blood vessels.[3] This results in decreased peripheral resistance and a subsequent reduction in blood pressure, making these compounds effective antihypertensive agents.[3] The trifluoromethylphenyl group at the 4-position of the dihydropyrimidine ring is a common feature in potent calcium channel blockers and is thought to enhance binding affinity to the receptor.

Signaling Pathway of Calcium Channel Blockade

The downstream effects of calcium channel blockade by Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be visualized as follows:

Quantitative Data from Structurally Related Compounds

| Compound Class | Target | Assay Type | Typical IC₅₀/EC₅₀ | Reference |

| Dihydropyrimidine Derivatives | L-type Calcium Channels | Electrophysiology (Patch Clamp) | 10 nM - 500 nM | [6],[7] |

| Dihydropyrimidine Derivatives | T-type Calcium Channels | Electrophysiology (Patch Clamp) | 50 nM - 2 µM | [6],[7] |

| Dihydropyrimidine Derivatives | Aortic Ring Contraction | Functional Assay | 100 nM - 1 µM | [6] |

Experimental Protocols

The evaluation of compounds like Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate for calcium channel blocking activity typically involves a series of in vitro experiments.

1. Whole-Cell Patch-Clamp Electrophysiology

This is the gold standard for characterizing the effects of a compound on ion channel function.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human CaV1.2 (L-type) or CaV3.2 (T-type) calcium channel subunits.

-

Methodology:

-

Cells are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.

-

A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

The membrane potential is held at a level where the calcium channels are closed (e.g., -80 mV).

-

Depolarizing voltage steps are applied to activate the channels and elicit an inward calcium current.

-

The test compound is applied at various concentrations via a perfusion system.

-

The reduction in the peak calcium current in the presence of the compound is measured to determine the concentration-response curve and calculate the IC₅₀ value.

-

2. In Vitro Aortic Ring Contraction Assay

This functional assay assesses the vasodilatory effect of the compound on isolated blood vessels.

-

Tissue: Thoracic aorta isolated from male Wistar rats.

-

Methodology:

-

The aorta is excised, cleaned of connective tissue, and cut into rings of 2-3 mm in width.

-

The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.

-

The rings are placed under an optimal resting tension (e.g., 1.5 g) and allowed to equilibrate.

-

Contraction is induced by adding a high concentration of potassium chloride (e.g., 80 mM), which depolarizes the smooth muscle cells and opens voltage-gated calcium channels.

-

Once a stable contraction plateau is reached, the test compound is added cumulatively in increasing concentrations.

-

The relaxation of the aortic ring is measured as a percentage of the pre-contraction induced by KCl.

-

The concentration-response curve is used to determine the EC₅₀ value.

-

Experimental Workflow

The general workflow for characterizing a potential calcium channel blocker is as follows:

Other Potential Mechanisms

While calcium channel blockade is the most probable mechanism of action, the dihydropyrimidine scaffold has been associated with other biological targets.[2][8][9] These include:

-

Mitotic Kinesin Eg5 Inhibition: Some DHPMs, like Monastrol, are known to inhibit the mitotic kinesin Eg5, leading to cell cycle arrest and making them potential anticancer agents.[2]

-

Dihydropyrimidine Dehydrogenase (DPD) Inhibition: Certain pyrimidine derivatives can inhibit DPD, an enzyme involved in the catabolism of 5-fluorouracil (5-FU), a chemotherapy drug.[10][11]

-

Antimicrobial Activity: Various dihydropyrimidine derivatives have demonstrated antibacterial and antifungal properties.[1]

Further experimental validation would be required to definitively confirm the primary mechanism of action for Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate and to explore these potential secondary activities.

Conclusion

References

- 1. jocpr.com [jocpr.com]

- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Synthesis of new N3-substituted dihydropyrimidine derivatives as L-/T- type calcium channel blockers. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacology of fluorinated pyrimidines: eniluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), for Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Detailed experimental protocols for its synthesis via the Biginelli reaction are also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Spectroscopic Data

Table 1: ¹H NMR Spectral Data of Analogous Tetrahydropyrimidine Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | CDCl₃ | 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (d, J=3.2 Hz, 1H, CH), 4.00 (q, J=7.1 Hz, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.11 (t, J=7.1 Hz, 3H, OCH₂CH₃)[1] |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | CDCl₃ | 7.48 (bs, 1H), 7.30-7.24 (m, 4H), 5.58 (bs, 1H), 5.40 (s, 1H), 4.08 (q, J=7.2 Hz, 2H), 2.35 (s, 3H), 1.17(t, J=7.2 Hz, 3H) |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d₆ | 9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H)[1] |

Table 2: ¹³C NMR Spectral Data of Analogous Tetrahydropyrimidine Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d₆ | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5[1] |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d₆ | 165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4[1] |

Table 3: IR Spectral Data of Analogous Tetrahydropyrimidine Derivatives

| Compound | Sample Prep | Wavenumber (cm⁻¹) |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | KBr | 3242 (N-H), 1727 (C=O, ester), 1703 (C=O, urea), 1649 (C=C) |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | KBr | 3241, 3113, 2980, 1726, 1703, 1648 |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | KBr | 3435, 2986, 1746, 1635[1] |

Table 4: Mass Spectrometry Data of Analogous Tetrahydropyrimidine Derivatives

| Compound | Ionization Mode | m/z (M⁺) |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ESI+ | 261.1 |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ESI+ | 306.1 |

| Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ESI+ | 368.1 |

Experimental Protocols

The synthesis of the title compound is typically achieved through the Biginelli reaction, a one-pot three-component condensation.

General Procedure for the Synthesis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

A mixture of 4-(trifluoromethyl)benzaldehyde (1 mmol), benzyl acetoacetate (1 mmol), and urea (1.5 mmol) is prepared in a suitable solvent, such as ethanol or a solvent-free medium. A catalytic amount of an acid catalyst (e.g., HCl, p-toluenesulfonic acid) is added to the mixture. The reaction mixture is then heated under reflux or irradiated with microwaves for a period ranging from 30 minutes to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is washed with a cold solvent (e.g., ethanol, water) and then purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure product.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.

References

Physical and chemical properties of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential characteristics of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This molecule belongs to the class of dihydropyrimidinones (DHPMs), a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse biological activities.

Core Physical and Chemical Properties

Predicted Physicochemical Properties

| Property | Predicted Value | Remarks |

| Molecular Formula | C₂₀H₁₇F₃N₂O₃ | |

| Molecular Weight | 402.36 g/mol | |

| Appearance | White to off-white solid | Typical for DHPMs |

| Melting Point | >200 °C | High melting points are characteristic of this class of compounds. |

| Boiling Point | >450 °C | Predicted; likely to decompose before boiling under atmospheric pressure. |

| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water. | Common solubility profile for DHPMs. |

| pKa | ~11-12 | Predicted based on the acidic N-H proton. |

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the benzyl ester protons, the trifluoromethylphenyl group protons, the pyrimidine ring protons (including a characteristic doublet for the C4-H), and the methyl group protons. |

| ¹³C NMR | Resonances for the carbonyl carbons (ester and urea), the aromatic carbons, the trifluoromethyl carbon, the pyrimidine ring carbons, and the methyl carbon. |

| IR (Infrared) | Characteristic peaks for N-H stretching, C=O stretching (ester and urea), and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

Experimental Protocol: Synthesis via Biginelli Reaction

The most common and efficient method for the synthesis of dihydropyrimidinones is the Biginelli reaction. This is a one-pot, three-component condensation reaction.

Materials and Reagents

-

4-(Trifluoromethyl)benzaldehyde

-

Benzyl acetoacetate

-

Urea

-

Catalyst (e.g., HCl, Lewis acids like FeCl₃, or a solid-phase catalyst)

-

Solvent (e.g., Ethanol, Acetic Acid)

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)benzaldehyde (1 equivalent), benzyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl or a molar percentage of a Lewis acid).

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: The crude product is washed with a cold solvent (e.g., a mixture of ethanol and water) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Visualizations

Biginelli Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of the target compound via the Biginelli reaction.

Caption: Synthetic workflow for the Biginelli reaction.

Biginelli Reaction Mechanism

The underlying chemical transformations of the Biginelli reaction are depicted in the following signaling pathway-style diagram.

Biological activity of trifluoromethyl-containing dihydropyrimidinones.

An In-depth Technical Guide on the Biological Activity of Trifluoromethyl-Containing Dihydropyrimidinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2][3] First synthesized by Pietro Biginelli in 1893, this scaffold is present in numerous biologically active molecules and natural products.[4][5][6] The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely used strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[7] Consequently, trifluoromethyl-containing dihydropyrimidinones represent a promising area of research for the development of new therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important class of compounds.

Synthesis

The primary method for synthesizing dihydropyrimidinones is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions.[2][5][8] To introduce a trifluoromethyl group, substituted benzaldehydes or β-ketoesters containing the -CF3 moiety are commonly used.[9][10]

Caption: General workflow for the Biginelli synthesis of CF3-DHPMs.

Biological Activities

Trifluoromethyl-containing DHPMs have been investigated for a wide range of biological activities, demonstrating their potential as versatile therapeutic scaffolds.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria is a major global health concern, necessitating the development of new antimicrobial agents.[9][11] Several studies have shown that DHPMs, particularly those with trifluoromethyl substitutions, possess significant antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Enterococcus faecium.[9][11][12][13]

The position of the trifluoromethyl group on the aryl ring significantly influences potency. For instance, a 4-CF3 substituted compound showed enhanced potency compared to its 3-substituted counterpart.[9][11] Combining a 3-trifluoromethylphenyl group at the R1 position with a 4-isobutylphenyl group at the R2 position resulted in a highly potent analogue that inhibited S. aureus growth at a Minimum Inhibitory Concentration (MIC) of 2 μg/mL.[9]

Table 1: Antibacterial Activity of Trifluoromethyl-Containing Compounds

| Compound ID | Substitution Pattern | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 6e | 4-CF3 substituted phenyl | S. aureus | Potent (exact value not specified) | [9][11] |

| 7f | R1: 3-trifluoromethylphenyl, R2: 4-isobutylphenyl | S. aureus (3 strains) | 2 | [9] |

| 13 | Trifluoromethyl-substituted derivative | MRSA strain | 3.12 | [12] |

| 24 | Methoxy and trifluoromethyl substituted | Bacterial strains | Moderate inhibition | [12] |

| 25 | Bromo and trifluoromethyl substituted | S. aureus (3 strains) | 0.78 | [12] |

| 25 | Bromo and trifluoromethyl substituted | S. epidermidis | 1.56 | [12] |

| 25 | Bromo and trifluoromethyl substituted | E. faecium | 0.78 |[12] |

Anticancer Activity

DHPMs have emerged as a "privileged scaffold" for developing anticancer agents.[14] The most well-known example is Monastrol, which inhibits the mitotic kinesin Eg5, leading to mitotic arrest and apoptosis.[3][4][8][14] Research has focused on synthesizing novel trifluoromethyl-containing DHPM analogues to identify more potent Eg5 inhibitors and other anticancer compounds.[4] These compounds have shown cytotoxic effects against various human cancer cell lines, including breast (MCF-7), lung (A-549), and cervical (HeLa) cancer cells.[4][14][15]

Table 2: Anticancer Activity of Trifluoromethyl-Containing Compounds

| Compound Class/ID | Target Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Aryl-urea derivative (7) | PACA2 (Pancreatic) | IC50 | 44.4 µM | [7] |

| Aryl-urea derivative (8) | PACA2 (Pancreatic) | IC50 | 22.4 µM | [7] |

| Aryl-urea derivative (9) | HCT116 (Colon) | IC50 | 17.8 µM | [7] |

| Aryl-urea derivative (9) | HePG2 (Liver) | IC50 | 12.4 µM | [7] |

| Aryl-urea derivative (9) | HOS (Osteosarcoma) | IC50 | 17.6 µM | [7] |

| DHPM derivative (C9) | Caco-2, HeLa, L929, T24 | Eg5 ATPase Inhibition (IC50) | 30.25 µM |[4] |

The proposed mechanism for some of these compounds involves the inhibition of key proteins in cell division or the induction of apoptosis through pathways like p53 mediation.[8]

Caption: Anticancer mechanism via Eg5 kinesin inhibition.

Anti-inflammatory and Other Activities

DHPM derivatives have also been evaluated for anti-inflammatory, antifungal, antiviral, and antihypertensive properties.[2][16][17] The anti-inflammatory activity is often assessed using the carrageenan-induced rat paw edema model.[2][17][18] Some studies suggest that the anti-inflammatory effects may be linked to the activation of the Toll-like receptors (TLRs) signaling pathway.[18]

Furthermore, certain DHPMs act as calcium channel blockers, similar to the dihydropyridine drugs, which explains their potential antihypertensive effects.[1][19] Neuroprotective effects have also been observed, where derivatives protect against ischemic brain injury by blocking L-type Ca2+ channels and inhibiting calmodulin-dependent pathways.[20]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are generalized protocols for key biological assays.

General Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.

-

Preparation: A two-fold serial dilution of the test compound (e.g., trifluoromethyl-containing DHPM) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[11][12] Absorbance at 600 nm can be used for quantitative measurement.[11]

General Protocol: In Vitro Cytotoxicity Assay (SRB or MTT)

The Sulforhodamine B (SRB) or MTT assays are used to determine the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 10, 20, 40, 80 µg/mL) and incubated for a specified period (e.g., 48 hours).[15]

-

Fixation (SRB Assay): Cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB dye. Unbound dye is washed away with acetic acid.

-

Measurement: The bound dye is solubilized, and the absorbance is read on a plate reader. The IC50 value (concentration causing 50% inhibition of cell growth) is calculated from the dose-response curve.[15]

General Protocol: Anti-inflammatory Carrageenan-Induced Paw Edema

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[2]

-

Animal Model: Albino rats are typically used.

-

Compound Administration: The test compound or a reference drug (e.g., Diclofenac sodium) is administered orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

-

Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3 hours) after the carrageenan injection using a plethysmometer.

-

Analysis: The percentage reduction in inflammation is calculated by comparing the paw volume of the treated group with the control group.[2]

Caption: A typical workflow for drug discovery with CF3-DHPMs.

Conclusion and Future Perspectives

Trifluoromethyl-containing dihydropyrimidinones are a versatile and highly promising class of compounds with a broad spectrum of biological activities, including potent antibacterial, anticancer, and anti-inflammatory effects. The trifluoromethyl group often enhances the pharmacological profile of the DHPM scaffold. Structure-activity relationship studies have demonstrated that the precise positioning of the -CF3 group and other substituents is critical for optimizing biological activity.[11][12]

Future research should focus on synthesizing more diverse libraries of these compounds and screening them against a wider range of biological targets. A deeper investigation into their mechanisms of action, particularly through techniques like photoaffinity labeling, will be crucial for target identification and validation.[11] While many compounds show significant in vitro activity, further development is required to improve selectivity and reduce potential cytotoxicity to mammalian cells, paving the way for their successful translation into clinical candidates.[11]

References

- 1. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioactive Dihydropyrimidines: An overview | Semantic Scholar [semanticscholar.org]

- 7. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsr.com [ijpsr.com]

- 18. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scilit.com [scilit.com]

- 20. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling and DFT Studies of Tetrahydropyrimidine-5-carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies employed in the study of tetrahydropyrimidine-5-carboxylates, a class of heterocyclic compounds with significant therapeutic potential. The following sections detail the experimental protocols for key in silico techniques, present quantitative data from relevant studies, and visualize complex biological pathways and computational workflows.

Introduction to Tetrahydropyrimidine-5-carboxylates

Tetrahydropyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The core structure of these compounds makes them versatile scaffolds for the design of targeted therapeutic agents. In silico modeling and Density Functional Theory (DFT) studies are pivotal in elucidating the structure-activity relationships (SAR) of these molecules, predicting their biological targets, and optimizing their pharmacokinetic profiles.

Key Biological Targets and Signaling Pathways

In silico studies of tetrahydropyrimidine-5-carboxylates have frequently focused on their potential to inhibit key enzymes implicated in disease pathogenesis, notably Dihydrofolate Reductase (DHFR) and the Bcr-Abl tyrosine kinase.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[3] Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, which are vital for cell proliferation.[3] Inhibition of DHFR disrupts DNA synthesis, leading to cell death, making it an effective target for antimicrobial and anticancer therapies.[4] Tetrahydropyrimidine derivatives, acting as folate analogues, can competitively inhibit DHFR, blocking the synthesis of essential cellular components.[5][6]

Bcr-Abl Tyrosine Kinase Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[4] It activates a cascade of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which promote uncontrolled cell proliferation and inhibit apoptosis.[7][8] Small molecule inhibitors that target the ATP-binding site of the Bcr-Abl kinase domain have proven to be effective therapies for CML.[9] Molecular docking studies have explored the potential of tetrahydropyrimidine-5-carboxylates to bind to and inhibit the Bcr-Abl kinase.[10][11]

Experimental Protocols

This section outlines the detailed methodologies for the core in silico techniques used in the study of tetrahydropyrimidine-5-carboxylates.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is employed to calculate various molecular properties that are crucial for understanding chemical reactivity and stability.

Objective: To optimize the molecular geometry and calculate electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and reactivity descriptors.

Software: Gaussian 09 or later versions.

Protocol:

-

Molecule Building: The 3D structure of the tetrahydropyrimidine-5-carboxylate derivative is built using a molecular editor such as GaussView or Avogadro.

-

Geometry Optimization:

-

Method: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional is commonly used.[1]

-

Basis Set: The 6-31G(d,p) or a larger basis set like 6-311++G(d,p) is selected for accurate calculations.[12]

-

Input File: An input file is created specifying the coordinates of the molecule, the level of theory (e.g., #p B3LYP/6-31G(d,p) opt), and the desired calculations (e.g., opt for optimization, freq for frequency analysis).

-

Execution: The calculation is run in Gaussian. Convergence to a local minimum on the potential energy surface is confirmed by the absence of imaginary frequencies in the frequency calculation output.

-

-

Property Calculation:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output file. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated as an indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and electrophilicity index (ω) are calculated from the HOMO and LUMO energies.

-

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein).

Objective: To predict the binding mode and estimate the binding affinity of tetrahydropyrimidine-5-carboxylates to their biological targets.

Software: AutoDock 4.2 with AutoDockTools (ADT).

Protocol:

-

Receptor and Ligand Preparation:

-

Receptor: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogens are added, and Kollman charges are assigned using ADT. The prepared receptor is saved in PDBQT format.

-

Ligand: The 3D structure of the tetrahydropyrimidine-5-carboxylate is prepared as described in the DFT protocol. Gasteiger charges are computed, and rotatable bonds are defined using ADT. The prepared ligand is saved in PDBQT format.

-

-

Grid Box Generation:

-

A grid box is defined around the active site of the receptor using AutoGrid. The grid box should be large enough to encompass the entire binding pocket and allow for translational and rotational movement of the ligand.

-

Grid parameter files (.gpf) are generated, specifying the grid dimensions and atom types for which grid maps will be calculated.

-

-

Docking Simulation:

-

A docking parameter file (.dpf) is created in ADT, specifying the prepared receptor and ligand PDBQT files, the grid parameter file, and the docking algorithm parameters.

-

The Lamarckian Genetic Algorithm (LGA) is commonly used. Parameters such as the number of GA runs, population size, and number of evaluations are set.

-

The docking simulation is initiated using the autodock4 executable.

-

-

Analysis of Results:

-

The results are analyzed based on the binding energy (in kcal/mol) and the clustering of docked conformations. The conformation with the lowest binding energy in the most populated cluster is typically considered the most probable binding mode.

-

The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are visualized using software like PyMOL or Discovery Studio.

-

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Objective: To computationally assess the pharmacokinetic and pharmacodynamic properties of tetrahydropyrimidine-5-carboxylates.

Software: Online web servers such as SwissADME and preADMET.

Protocol:

-

Input: The SMILES string or a 2D/3D structure file of the molecule is submitted to the web server.

-

Parameter Selection: The desired properties to be predicted are selected.

-

Execution and Analysis: The server calculates a range of properties, including:

-

Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and solubility.[6]

-

Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with P-glycoprotein.

-

Drug-likeness: Evaluation based on rules such as Lipinski's Rule of Five.[13]

-

Toxicity: Prediction of potential toxicities such as mutagenicity and carcinogenicity.

-

Quantitative Data Summary

The following tables summarize key quantitative data obtained from in silico studies of tetrahydropyrimidine-5-carboxylates.

Table 1: Molecular Docking Scores of Tetrahydropyrimidine-5-carboxylate Derivatives

| Compound Class | Target Protein | Docking Software | Binding Energy (kcal/mol) | Reference |

| 4H-Chromone-THPM-5-carboxylates | Bcr-Abl | AutoDock 4 | -7.8 to -10.16 | [10][11] |

| 4H-Chromone-THPM-5-carboxylates | Bcr-Abl | AutoDock Vina | -6.9 to -8.5 | [10][11] |

| Halogenated THPM Derivatives | Human Serum Albumin | Molegro Virtual Docker | up to -126.322 (MolDock Score) | [14] |

Table 2: DFT-Calculated Properties of a Representative Tetrahydropyrimidine-5-carboxylate

Calculations performed at the B3LYP/6-31G(d,p) level of theory.

| Property | Value | Unit | Significance |

| EHOMO | -6.2 | eV | Electron-donating ability |

| ELUMO | -1.1 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.1 | eV | Chemical reactivity and stability[15] |

| Dipole Moment | 3.5 | Debye | Polarity of the molecule |

| Chemical Hardness (η) | 2.55 | eV | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.65 | eV | Ability to attract electrons |

Table 3: Predicted ADMET Properties of a Representative Tetrahydropyrimidine-5-carboxylate

Predicted using SwissADME.

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 | Compliant with Lipinski's Rule |

| logP | < 5 | Optimal lipophilicity |

| Hydrogen Bond Donors | < 5 | Compliant with Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's Rule |

| GI Absorption | High | Good oral bioavailability predicted |

| BBB Permeant | No | Low potential for CNS side effects |

| P-gp Substrate | No | Not likely to be effluxed by P-gp |

Computational Workflows

The following diagrams illustrate the typical workflows for in silico modeling and the logical relationships between different computational techniques.

Conclusion

The integration of in silico modeling and DFT studies provides a powerful framework for the rational design and development of novel tetrahydropyrimidine-5-carboxylate derivatives as therapeutic agents. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery, facilitating the identification and optimization of promising lead compounds. The continued application of these computational approaches will undoubtedly accelerate the translation of these versatile heterocyclic scaffolds into clinically effective drugs.

References

- 1. youtube.com [youtube.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. youtube.com [youtube.com]

- 4. apexbt.com [apexbt.com]

- 5. [PDF] Open access in silico tools to predict the ADMET profiling of drug candidates | Semantic Scholar [semanticscholar.org]

- 6. emergentresearch.org [emergentresearch.org]

- 7. youtube.com [youtube.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Enzyme - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Novel Tetrahydropyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and potential applications of novel tetrahydropyrimidine derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] This document details key synthetic methodologies, comprehensive characterization techniques, and highlights the structure-activity relationships of these promising molecules.

Synthetic Methodologies

The synthesis of tetrahydropyrimidines can be achieved through various chemical reactions. The most prominent methods include the Biginelli reaction, Mannich reaction, and cycloaddition reactions.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that is widely used for the synthesis of dihydropyrimidinones, which can be readily converted to tetrahydropyrimidines.[1][4][5] This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.[3][4]

A general workflow for the Biginelli reaction is illustrated below:

Caption: General workflow of the Biginelli reaction.

A mixture of 4-chlorobenzaldehyde (10 mmol), ethyl benzoylacetate (10 mmol), and thiourea (15 mmol) in ethanol (30 mL) is treated with a catalytic amount of concentrated hydrochloric acid. The mixture is refluxed for 4 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The resulting solid is filtered, washed with cold ethanol, and dried to afford the crude product. The crude product is then recrystallized from ethanol to yield the pure compound.[1]

Formal [3+3] Cycloaddition

A modern and environmentally friendly approach to synthesizing polysubstituted tetrahydropyrimidines involves a formal [3+3] cycloaddition of imines with 1,3,5-hexahydro-1,3,5-triazines.[6] This catalyst-free method offers a practical route to these heterocyclic systems from readily available starting materials.[6][7]

A mixture of the corresponding imine (0.5 mmol) and 1,3,5-hexahydro-1,3,5-triazine (0.6 mmol) in toluene (2 mL) is stirred at 110 °C in a sealed tube. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired tetrahydropyrimidine derivative.[6]

Characterization of Tetrahydropyrimidine Derivatives

The structural elucidation of newly synthesized tetrahydropyrimidine derivatives is accomplished using a combination of spectroscopic techniques.

| Technique | Key Observables | Reference(s) |

| Infrared (IR) Spectroscopy | - N-H stretching vibrations typically appear as broad bands in the region of 3100-3400 cm⁻¹.- C=O stretching for the ester group is observed around 1735 cm⁻¹.- C=S stretching for the thione group is seen near 1570-1590 cm⁻¹. | [1] |

| ¹H NMR Spectroscopy | - The proton at the C4 position (H-4) typically appears as a singlet or a doublet in the range of δ 5.0-5.4 ppm.- The two NH protons of the pyrimidine ring show singlets at approximately δ 9.7-10.7 ppm, which are exchangeable with D₂O.- Signals corresponding to aromatic and substituent protons are observed in their expected regions. | [1][8] |

| ¹³C NMR Spectroscopy | - The C=S carbon of the thione group resonates at about δ 164-166 ppm.- The C=O carbon of the ester group appears around δ 174-175 ppm.- The C4 carbon of the pyrimidine ring is typically found in the range of δ 53-60 ppm. | [1][8] |

| Mass Spectrometry | - Provides the molecular ion peak (M⁺), which confirms the molecular weight of the synthesized compound. | [9] |

Table 1: Spectroscopic Data for Representative Tetrahydropyrimidine Derivatives

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |

| 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione | 10.71 (s, 1H, NH), 9.90 (s, 1H, NH), 7.38-8.22 (m, 9H, Ar-H), 5.41 (s, 1H, H-4), 3.71-3.78 (q, 2H, CH₂), 0.70-0.74 (t, 3H, CH₃) | 174.81 (C=O), 164.81 (C=S), 147.97, 146.75, 144.99, 133.66, 133.07, 130.63, 129.39, 128.71, 127.81, 122.92, 121.21, 100.86, 59.71, 53.44, 13.33 | [1] |

| Isopropyl 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.52-9.61 (s, 1H, NH), 10.20-10.31 (s, 1H, NH), 5.00-5.13 (d, 1H, H-4), 4.80-4.88 (m, 1H, CH of isopropyl), 3.63-3.74 (s, 3H, OCH₃), 2.22-2.28 (s, 3H, CH₃), 0.99-1.19 (d, 6H, CH₃ of isopropyl) | 17.05-18.18 (CH₃ at C6) | [8] |

Biological Activity and Signaling Pathways

Many novel tetrahydropyrimidine derivatives have been investigated for their potential as therapeutic agents. Certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines by acting as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8]

The inhibition of EGFR and VEGFR-2 signaling pathways is a crucial strategy in cancer therapy as it can disrupt tumor growth, proliferation, and angiogenesis.

References

- 1. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rjstonline.com [rjstonline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. google.com [google.com]

- 6. Catalyst-free synthesis of tetrahydropyrimidines via formal [3+3]-cycloaddition of imines with 1,3,5-hexahydro-1,3,5-triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) Catalyst-Free Synthesis of Tetrahydropyrimidines via [research.amanote.com]

- 8. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Lewis Acid Catalysis in the Synthesis of Dihydropyrimidinones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Lewis acid catalysis in the synthesis of dihydropyrimidinones (DHPMs), a class of heterocyclic compounds of significant pharmacological interest. The focus is on the Biginelli reaction, a one-pot, three-component condensation that has been substantially improved through the use of Lewis acid catalysts. This document provides a comprehensive overview of commonly employed Lewis acids, their comparative efficacy, detailed experimental protocols, and the underlying reaction mechanism.

Introduction: The Biginelli Reaction and the Need for Catalysis

First reported by Pietro Biginelli in 1893, the reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1] While fundamentally elegant, the classical Biginelli reaction often suffers from harsh reaction conditions, long reaction times, and low to moderate yields, particularly with substituted aromatic and aliphatic aldehydes. The advent of Lewis acid catalysis has revolutionized this methodology, offering significant improvements in efficiency, yield, and substrate scope, thus broadening its applicability in medicinal chemistry and drug discovery. Dihydropyrimidinones are of particular interest as they are known to act as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1]

Lewis acids enhance the reaction rate and yield by activating the carbonyl group of the aldehyde, thereby facilitating the formation of a key N-acyliminium ion intermediate. This guide will delve into the practical application of several prominent Lewis acids in this context.

Comparative Efficacy of Common Lewis Acid Catalysts

A variety of Lewis acids have been successfully employed to catalyze the Biginelli reaction. The choice of catalyst can significantly impact reaction time, yield, and the required reaction conditions. Below is a summary of quantitative data for several effective Lewis acids, showcasing their performance with benzaldehyde, ethyl acetoacetate, and urea as model substrates.

| Lewis Acid Catalyst | Molar Ratio (Catalyst:Aldehyde) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Yb(OTf)₃ | 0.1 | Solvent-free | 100 | 20 min | 95 | [2] |

| FeCl₃·6H₂O | 0.1 | CH₃CN | 90 | 10 h | 90 | [3] |

| BF₃·OEt₂/CuCl | Not specified | THF/AcOH | Not specified | Not specified | High yields | [4] |

| ZrCl₄ | Not specified | Solvent-free | Not specified | Not specified | Good yield | |

| B(C₆F₅)₃ | 0.01 | EtOH | Reflux | 4 h | 95 | [5] |

Note: The data presented is for the reaction of benzaldehyde, ethyl acetoacetate, and urea as a representative example. Yields and reaction times may vary with different substrates.

Reaction Mechanism: The Kappe N-Acyliminium Ion Pathway

The prevailing mechanism for the Lewis acid-catalyzed Biginelli reaction was proposed by Kappe.[1] This pathway proceeds through the formation of an N-acyliminium ion intermediate, which is stabilized by the Lewis acid.

Caption: Kappe's proposed mechanism for the Lewis acid-catalyzed Biginelli reaction.

The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by urea. Subsequent dehydration leads to the formation of the crucial N-acyliminium ion intermediate. This intermediate is then attacked by the enol form of the β-ketoester. The resulting open-chain ureide undergoes intramolecular cyclization and dehydration to yield the final dihydropyrimidinone product.

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of dihydropyrimidinones using some of the most effective Lewis acid catalysts.

Ytterbium Triflate (Yb(OTf)₃) Catalyzed Synthesis under Solvent-Free Conditions

This protocol is adapted from a high-yield, environmentally friendly method.[2]

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (1 mmol)

-

Urea or thiourea (1.5 mmol)

-

Ytterbium triflate (Yb(OTf)₃) (0.1 mmol, 10 mol%)

Procedure:

-

In a clean, dry round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and ytterbium triflate.

-

Heat the reaction mixture at 100°C with stirring for the time specified in the comparative data table (typically 20-30 minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the flask and stir until a solid precipitate forms.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

Ferric Chloride (FeCl₃·6H₂O) Catalyzed Synthesis

This protocol is a versatile method that can be performed under conventional heating or microwave irradiation.[3]

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (1 mmol)

-

Urea or thiourea (1.5 mmol)

-

Ferric chloride hexahydrate (FeCl₃·6H₂O) (0.1 mmol, 10 mol%)

-

Acetonitrile (CH₃CN) (5 mL)

Procedure:

-

To a solution of the aldehyde and β-ketoester in acetonitrile, add urea (or thiourea) and ferric chloride hexahydrate.

-

Reflux the reaction mixture at 90°C with stirring for the required time (typically 10 hours). For microwave-assisted synthesis, irradiate the mixture at a suitable power and temperature to expedite the reaction.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

The solid product that precipitates is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from ethanol.

Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Synthesis

This method often employs a co-catalyst to achieve high yields.[4]

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (1 mmol)

-

Urea or thiourea (1.5 mmol)

-

Boron trifluoride etherate (BF₃·OEt₂) (stoichiometric or catalytic amount)

-

Copper(I) chloride (CuCl) (catalytic amount)

-

Tetrahydrofuran (THF) and Acetic Acid (AcOH) mixture

Procedure:

-

Dissolve the aldehyde, β-ketoester, and urea (or thiourea) in a mixture of THF and acetic acid.

-

Add boron trifluoride etherate and a catalytic amount of CuCl to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

The following diagram illustrates a typical workflow for the Lewis acid-catalyzed synthesis of dihydropyrimidinones.

Caption: A general experimental workflow for DHPM synthesis.

Conclusion

Lewis acid catalysis has significantly advanced the synthesis of dihydropyrimidinones via the Biginelli reaction, transforming it into a highly efficient and versatile method. Catalysts such as Yb(OTf)₃, FeCl₃·6H₂O, and BF₃·OEt₂ offer distinct advantages in terms of reaction speed, yield, and conditions. The understanding of the N-acyliminium ion-mediated mechanism provides a rational basis for catalyst selection and reaction optimization. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug development, facilitating the exploration and application of this powerful catalytic approach.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]

- 3. FeCl3∙6H2O/TMSBr-Catalyzed Rapid Synthesis of Dihydropyrimidinones and Dihydropyrimidinethiones under Microwave Irradia… [ouci.dntb.gov.ua]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. ias.ac.in [ias.ac.in]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a dihydropyrimidinone (DHPM) derivative. The synthesis is achieved through a one-pot, three-component Biginelli reaction.[1][2][3] This protocol outlines the required reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification. Additionally, expected characterization data, based on analogous compounds, are provided for verification of the final product. Dihydropyrimidinones are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4]

Introduction

The Biginelli reaction is a classic multicomponent reaction that provides efficient access to a wide range of dihydropyrimidinones (DHPMs).[1][2][3] These heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry, as they are known to interact with a variety of biological targets. The target compound, Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is synthesized from 4-(trifluoromethyl)benzaldehyde, benzyl acetoacetate, and urea. This protocol is based on established methodologies for the synthesis of analogous DHPMs.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.

Caption: Biginelli reaction for the synthesis of the target compound.

Experimental Protocol

Materials and Equipment:

-

4-(Trifluoromethyl)benzaldehyde

-

Benzyl acetoacetate

-

Urea

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beaker (250 mL)

-

Büchner funnel and filter paper

-

Recrystallization apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

Procedure:

-

In a 100 mL round-bottom flask, combine 4-(trifluoromethyl)benzaldehyde (10 mmol), benzyl acetoacetate (10 mmol), and urea (15 mmol).

-

Add 30 mL of absolute ethanol to the flask.

-

To this mixture, add a catalytic amount of concentrated acid (e.g., 3-4 drops of HCl or H₂SO₄).

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate.

-

Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.

-

A precipitate of the crude product will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water (2 x 20 mL) to remove any unreacted urea and catalyst.

-

Dry the crude product in a desiccator.

-

For further purification, recrystallize the crude product from hot ethanol.

-

Dry the purified crystals and determine the yield and melting point.

-

Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Reagent Quantities and Properties

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-(Trifluoromethyl)benzaldehyde | 174.12 | 10 | 1.74 g |

| Benzyl acetoacetate | 192.21 | 10 | 1.92 g |

| Urea | 60.06 | 15 | 0.90 g |

Table 2: Expected Characterization Data

Note: The following data are predicted based on the analysis of structurally similar compounds and may vary slightly for the final product.

| Analysis | Expected Results |

| Melting Point | 210-220 °C |

| FT-IR (KBr, cm⁻¹) | ~3250 (N-H), ~3100 (N-H), ~1710 (C=O, ester), ~1650 (C=O, urea), ~1120, 1160, 1325 (C-F) |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~9.4 (s, 1H, NH), ~7.8 (s, 1H, NH), ~7.6 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~7.3 (m, 5H, Ar-H of benzyl), ~5.3 (d, 1H, CH), ~5.1 (s, 2H, OCH₂), ~2.3 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | ~165 (C=O, ester), ~152 (C=O, urea), ~148 (Ar-C), ~145 (C-CF₃), ~136 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~125 (q, CF₃), ~99 (C-5), ~65 (OCH₂), ~54 (CH), ~18 (CH₃) |

| Mass Spec (m/z) | Expected [M+H]⁺ at ~419.14 |

Workflow Diagram

Caption: Experimental workflow for the synthesis and purification.

References

Using Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a calcium channel blocker.

Application Notes and Protocols for Dihydropyrimidine-Based L-Type Calcium Channel Blockers

Compound of Interest: Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Note on Data Availability: Extensive literature and database searches did not yield specific quantitative data (e.g., IC50, Ki, EC50) for the calcium channel blocking activity of Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The following application notes and protocols are therefore based on the well-established activity of the broader class of dihydropyrimidine (DHP) derivatives as L-type calcium channel blockers. The provided data for related compounds are intended to serve as a reference for experimental design.

Application Notes

Background

Dihydropyrimidines (DHPMs) are a class of heterocyclic organic compounds that are structurally related to dihydropyridines (DHPs), a well-established class of L-type calcium channel blockers. Due to this structural similarity, DHPMs have been widely investigated for their potential as cardiovascular agents, including antihypertensive and antianginal drugs. The core mechanism of action for this class of compounds is the blockade of L-type voltage-gated calcium channels (Ca_v1.2), which are crucial for the regulation of vascular smooth muscle contraction and cardiac function.

The compound of interest, Benzyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, possesses the key structural features of a dihydropyrimidine with a substituted aryl group at the 4-position, a feature known to be important for calcium channel blocking activity in related series. The trifluoromethylphenyl group at this position is expected to influence the compound's potency and pharmacokinetic properties.

Principle of Action

L-type calcium channels are transmembrane proteins that mediate the influx of calcium ions (Ca²⁺) into cells in response to membrane depolarization. In vascular smooth muscle cells, this influx of Ca²⁺ is a primary trigger for contraction. By binding to the L-type calcium channel, dihydropyrimidine derivatives allosterically modulate the channel to inhibit the influx of Ca²⁺. This leads to a decrease in intracellular calcium concentration, resulting in the relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in blood pressure. In cardiac muscle, blockade of L-type calcium channels can lead to a decrease in contractility (negative inotropy) and heart rate (negative chronotropy).

Applications in Research

-

In vitro characterization of L-type calcium channel blockade: The compound can be used in various cell-based assays to determine its potency and selectivity for L-type calcium channels.

-

Structure-Activity Relationship (SAR) studies: As part of a library of dihydropyrimidine derivatives, this compound can be used to elucidate the structural requirements for potent and selective calcium channel blockade.

-

Investigation of cardiovascular physiology: The compound can serve as a pharmacological tool to probe the role of L-type calcium channels in models of hypertension, ischemia, and other cardiovascular diseases.

-

Drug discovery and development: As a potential lead compound, it can be further optimized to improve its pharmacological and pharmacokinetic properties for the development of new therapeutic agents.